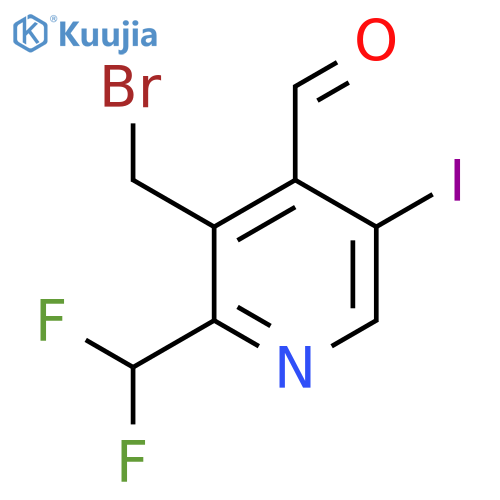Cas no 1805432-84-1 (3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

1805432-84-1 structure
商品名:3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
CAS番号:1805432-84-1
MF:C8H5BrF2INO
メガワット:375.936680555344
CID:4894970
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
-
- インチ: 1S/C8H5BrF2INO/c9-1-4-5(3-14)6(12)2-13-7(4)8(10)11/h2-3,8H,1H2
- InChIKey: YTWHOBDKYRORQT-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(F)F)C(CBr)=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020903-500mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805432-84-1 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
| Alichem | A029020903-1g |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805432-84-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
| Alichem | A029020903-250mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805432-84-1 | 95% | 250mg |
$950.60 | 2022-04-01 |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
1805432-84-1 (3-(Bromomethyl)-2-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
